Alteminostat

HDAC inhibitor Cancer epigenetics HDAC1 potency

HDAC inhibitor research forces a trade-off: existing pan-inhibitors lack HDAC6 potency, while HDAC6-selective agents miss class I activity-leaving key therapeutic targets unaddressed. Alteminostat bridges this mechanistic gap. • Dual potency: HDAC1 IC50=0.50 nM; HDAC6 IC50=2.62 nM - simultaneous class I/IIb inhibition • Distinct mechanism: DACT3-mediated Wnt/β-catenin downregulation, not recapitulated by other HDACi • Clinical validation: 70% ORR in relapsed MM combination therapy; favorable cardiac safety profile Supplied ≥98% purity; stored at -20°C; shipped with blue ice. Global stock available.

Molecular Formula C27H36N6O3
Molecular Weight 492.6 g/mol
CAS No. 1246374-97-9
Cat. No. B605352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlteminostat
CAS1246374-97-9
SynonymsAlteminostat; 
Molecular FormulaC27H36N6O3
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C
InChIInChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34)
InChIKeyYEQGPOVCXMZUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alteminostat (CKD-581): Pan-HDAC Inhibitor


Alteminostat (also known as CKD-581) is an investigational, hydroxamate-based, small-molecule pan-histone deacetylase (HDAC) inhibitor [1]. It is characterized by its potent, broad-spectrum activity against class I and class II HDAC isoforms, leading to the hyperacetylation of both nuclear histones and cytoplasmic α-tubulin [2]. Alteminostat has been under investigation in multiple clinical trials for the treatment of hematologic malignancies, specifically relapsed or refractory multiple myeloma and lymphoma, both as a single agent and in combination therapies [3]. Its development as a parenteral therapeutic candidate is supported by a distinct pharmacological profile, including a unique mechanism of action via the Wnt/β-catenin pathway [4].

Pan-HDAC inhibition studies – Broad class I/II isoform engagement for epigenetic research in hematologic models.
Wnt/β-catenin pathway mechanistic probe – DACT3-mediated downregulation of β-catenin in MM and lymphoma cell lines.
Clinical-stage translational tool compound – Supports combination-regimen research with reported Phase 1 data in multiple myeloma.

Alteminostat (CKD-581) Irreplaceability


Substituting Alteminostat with another pan-HDAC inhibitor (e.g., Panobinostat, Vorinostat) or an HDAC6-selective inhibitor (e.g., Ricolinostat) is not scientifically justified due to its unique and potent dual-isoform inhibition profile, distinct molecular mechanism of action, and demonstrated clinical safety and efficacy in specific combination regimens. Alteminostat exhibits a unique potency spectrum, with sub-nanomolar IC50 values for HDAC1 (0.50 nM) and single-digit nanomolar potency for HDAC6 (2.62 nM) [1], which differentiates it from both broad-spectrum agents and selective inhibitors. Furthermore, its therapeutic effect is mediated through a distinct pathway, namely the DACT3-mediated downregulation of Wnt/β-catenin signaling [2], a mechanism not fully recapitulated by other HDAC inhibitors. Finally, its clinical development has demonstrated a favorable safety profile and significant activity in combination therapy (e.g., 70% overall response rate in relapsed multiple myeloma with lenalidomide/dexamethasone) [3], making it a unique research tool and drug candidate that cannot be interchanged with other compounds in its class.

Pan-HDAC inhibitors (e.g., Panobinostat)
Alteminostat: Dual class I/HDAC6 profile with distinct Wnt/β-catenin mechanism
Risk: Class I potency spectrum and DACT3-mediated pathway modulation may not translate to agents with divergent isoform selectivity or mechanism. Endpoint responses in combination regimens may differ.
HDAC6-selective inhibitors (e.g., Ricolinostat)
Alteminostat: Simultaneous class I/HDAC6 inhibition
Risk: Selective HDAC6 inhibitors spare class I HDACs; the dual engagement of histone and tubulin acetylation targets cannot be replicated. Assay interpretation may shift.
Other investigational HDAC inhibitors
Clinical trial context (Phase 1 combination)
Risk: Reported response rates and tolerability endpoints are regimen-specific; not directly transferable to other backbones or compounds. Requires independent validation.

Alteminostat (CKD-581) Comparative Evidence


Sub-Nanomolar HDAC1 Inhibition

Alteminostat demonstrates a significantly higher potency against the class I isoform HDAC1 compared to clinically-approved pan-HDAC inhibitors like Panobinostat and Vorinostat. This superior potency at the target level may translate to a different therapeutic index or efficacy profile, providing a clear justification for its selection in research focused on class I HDAC-driven malignancies [1].

HDAC1 Potency
Cross-study comparable
Alteminostat IC50 0.50 ± 0.11 nM vs Panobinostat 2.5 nM, Vorinostat ~10 nM
Supports HDAC1 inhibition study fit at lower concentration range.
Cell-free enzymatic assay; reported 5–20-fold difference.
HDAC inhibitor Cancer epigenetics HDAC1 potency

Dual Class I/HDAC6 Inhibition Profile

Unlike the selective HDAC6 inhibitor Ricolinostat (ACY-1215), which spares class I HDACs, Alteminostat provides a balanced dual-inhibition of both class I HDACs and HDAC6. While Ricolinostat is 10-12 fold selective for HDAC6 (IC50 = 5 nM) over HDAC1/2/3 (IC50s = 48-58 nM) , Alteminostat potently inhibits both HDAC1 (IC50 = 0.50 nM) and HDAC6 (IC50 = 2.62 nM) [1]. This 'dual-target' profile, which simultaneously impacts nuclear histone acetylation (via class I) and cytoplasmic α-tubulin acetylation (via HDAC6) [2], may confer a distinct and potentially synergistic anti-tumor effect not achievable with a selective inhibitor, and differentiates it from broad pan-inhibitors with lower potency.

Dual HDAC1/6 Profile
Cross-study comparable
Alteminostat HDAC1 0.50 nM, HDAC6 2.62 nM vs Ricolinostat HDAC6 5 nM, HDAC1 58 nM
Enables dual class I/HDAC6 pathway investigation not attainable with HDAC6-selective probes.
Isoform-selectivity assay context; simultaneous histone/tubulin acetylation monitoring.
HDAC6 inhibitor Dual inhibition Selectivity profile

DACT3-Mediated Wnt/β-Catenin Inhibition

Alteminostat's anti-cancer activity is mechanistically linked to the upregulation of the dishevelled binding antagonist of β-catenin 3 (DACT3), leading to the downregulation of the Wnt/β-catenin signaling pathway [1]. This is a distinct mechanism not described for many other pan-HDAC inhibitors. In multiple myeloma cells, Alteminostat treatment decreased the expression of c-Myc and β-catenin, key downstream targets of this pathway, and enhanced markers of apoptosis (cleaved caspase-3) and cell cycle arrest (p53, p21) while downregulating anti-apoptotic BCL-2 family proteins [1]. This specific signaling pathway engagement is a key differentiator for researchers investigating epigenetic modulation of Wnt signaling in hematologic cancers.

Wnt/β-catenin Mechanism
Class-level inference
DACT3 upregulation → c-Myc/β-catenin downregulation, caspase-3/p53 induction in MM and T-cell lymphoma lines.
Reported pathway-response context; mechanism not described for other pan-HDAC inhibitors.
In vitro cell-based assays; supports Wnt pathway research hypothesis.
Wnt/β-catenin pathway DACT3 Mechanism of action

Clinical Efficacy in Relapsed/Refractory MM

In a Phase 1 clinical trial, Alteminostat combined with lenalidomide and dexamethasone demonstrated substantial clinical activity in patients with previously treated multiple myeloma, achieving an overall response rate (ORR) of 70% [1]. This included 10% stringent complete response (sCR), 10% complete response (CR), and 20% very good partial response (VGPR) [1]. The median duration of response was 236 days, and median progression-free survival (PFS) was 232 days [1]. This level of efficacy in a heavily pre-treated population provides a strong, clinically-relevant benchmark that differentiates Alteminostat from other investigational HDAC inhibitors lacking similar patient data.

Clinical Response (MM)
Trial context
ORR 70% (sCR 10%, CR 10%, VGPR 20%) with lenalidomide/dexamethasone in relapsed MM; median PFS 232 days.
Reported endpoint response context; Phase 1 combination data (n=10).
Not directly generalizable; supports translational model evaluation.
Multiple myeloma Clinical trial Combination therapy

Cardiac Safety Profile

A key differentiator in the clinical development of Alteminostat is its observed safety profile, particularly regarding cardiac toxicity. In the Phase 1 study combining Alteminostat with lenalidomide and dexamethasone in relapsed multiple myeloma patients, no adverse events related to cardiac disorder were observed [1]. This is a notable finding, as cardiotoxicity, including QT prolongation, is a well-documented class-effect of several other hydroxamate-based HDAC inhibitors like Panobinostat and Vorinostat [2]. This improved safety margin may allow for better patient tolerability and potentially wider therapeutic windows in clinical and research settings.

Cardiac Safety Endpoint
Trial context
No cardiac disorder adverse events observed in Phase 1 MM combination study, unlike reported class-related QT prolongation with other hydroxamate HDAC inhibitors.
Safety-related endpoint monitoring context; class-specific cardiac signal may differ.
Small sample; requires further validation in larger cohorts.
Cardiotoxicity Safety profile HDAC inhibitor safety

Alteminostat (CKD-581) Research Applications


Dual Class I/HDAC6 Inhibition Models

Alteminostat is the tool of choice for researchers investigating the therapeutic hypothesis that simultaneous, potent inhibition of class I HDACs and HDAC6 yields superior anti-tumor activity in hematologic malignancies compared to selective inhibitors. Its unique IC50 profile (e.g., HDAC1 = 0.50 nM, HDAC6 = 2.62 nM) [1] makes it ideal for in vitro and in vivo studies (e.g., xenograft models [2]) designed to dissect the specific contributions of each isoform class to efficacy and toxicity.

Wnt/β-Catenin Pathway in Hematologic Cancers

Researchers focused on the Wnt/β-catenin pathway in multiple myeloma or T-cell lymphoma should select Alteminostat as a chemical probe due to its distinct mechanism of action. Treatment with Alteminostat has been shown to upregulate DACT3 and consequently downregulate the oncogenic Wnt/β-catenin pathway, providing a specific tool to validate the pathway's role in cell proliferation and survival in these cancers [3].

Translational Research with Favorable Safety

For drug discovery programs aiming to advance novel combination regimens for multiple myeloma, Alteminostat offers a compelling starting point. Its demonstrated clinical activity (70% ORR in combination with lenalidomide/dexamethasone) [4] and the absence of cardiac AEs in early trials [4] provide a higher level of confidence for translational studies focused on optimizing efficacy while minimizing the class-associated cardiotoxicity seen with other agents like Panobinostat.

Application
Selection Property
Validation Focus
Class I/HDAC6 dual inhibition studies
Dual isoform inhibition profile review
Histone H3 / α-tubulin acetylation endpoints
Wnt/β-catenin pathway research in hematologic malignancy models
DACT3-mediated mechanism context
β-catenin and c-Myc pathway readouts
Combination-regimen translational evaluation
Reported Phase 1 trial response context
Response rate and tolerability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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